(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule notable for its potential biological activity, particularly in the context of cancer treatment. Its unique bicyclic structure and functional groups suggest various pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C23H28N4O2S
- Molecular Weight : Approximately 371.5 g/mol
- Functional Groups : An imidazole ring, a sulfonyl group attached to a tetrahydronaphthalene moiety, and an azabicyclo structure.
The presence of the imidazole moiety is significant due to its ability to mimic histidine residues in proteins, influencing enzyme activity and receptor binding.
Anticancer Potential
Preliminary studies indicate that this compound may act as an inhibitor of the KRas G12D mutation , which is implicated in various cancers. The KRas protein plays a crucial role in cell signaling pathways that control cell growth and division. Inhibition of this mutation could lead to reduced tumor growth and proliferation.
The proposed mechanism involves:
- Binding Affinity : The imidazole group can interact with active sites on proteins, potentially altering their function.
- Enzyme Inhibition : By mimicking natural substrates or cofactors, this compound may inhibit enzymes critical for cancer cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(1R,5S)-3-(1H-imidazol-1-yl)-8-(benzo[d][1,3]dioxol-5-yl)methanone | Imidazole and bicyclic structure | Different substituents on bicyclic framework |
(1R,3R)-8-Azabicyclo[3.2.1]octane derivatives | Similar bicyclic core | Variability in functional groups |
Sulfonamide derivatives | Sulfonamide functionality | Diverse biological activities based on substituents |
These comparisons highlight the specificity of the target interactions facilitated by the unique structural features of This compound .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound:
Study 1: Synthesis and In vitro Evaluation
A study conducted by researchers synthesized this compound through multi-step organic reactions involving the coupling of imidazole and sulfonyl groups with bicyclic frameworks. In vitro assays demonstrated significant inhibition of KRas G12D activity in cancer cell lines.
Study 2: Structural Activity Relationship (SAR)
Another investigation explored the SAR by modifying different substituents on the bicyclic core. Results indicated that variations in the sulfonyl group substantially affected binding affinity and inhibitory potency against KRas.
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-8-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-26(25,20-8-5-15-3-1-2-4-16(15)11-20)23-17-6-7-18(23)13-19(12-17)22-10-9-21-14-22/h5,8-11,14,17-19H,1-4,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEHBWTRIKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3CC(C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.